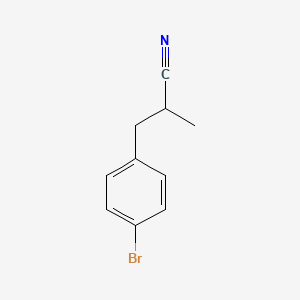

3-(4-Bromophenyl)-2-methylpropanenitrile

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUNJTMIODMYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287668 | |

| Record name | 4-Bromo-α-methylbenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945918-72-9 | |

| Record name | 4-Bromo-α-methylbenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945918-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-α-methylbenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-methylpropanenitrile typically involves the reaction of 4-bromobenzyl chloride with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Substitution: Formation of 3-(4-aminophenyl)-2-methylpropanenitrile or 3-(4-thiocyanatophenyl)-2-methylpropanenitrile.

Reduction: Formation of 3-(4-bromophenyl)-2-methylpropanamine.

Oxidation: Formation of 3-(4-brom

Biological Activity

3-(4-Bromophenyl)-2-methylpropanenitrile, also known by its CAS number 945918-72-9, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a methylpropanenitrile moiety. Its chemical formula is . The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to apoptosis in cancer cells.

Pharmacological Profiles

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : In vitro studies have demonstrated that it can induce cell death in cancer cell lines, possibly through ROS-mediated pathways.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrN |

| CAS Number | 945918-72-9 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Case Studies

-

Anticancer Activity :

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent. -

Antimicrobial Testing :

Another study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was recorded at 50 µg/mL for certain bacterial strains, indicating moderate antibacterial activity.

Research Findings

Recent research highlights the significance of the bromine substituent in enhancing biological activity. Compounds with halogen substitutions often exhibit improved binding affinity to biological targets due to increased lipophilicity and electronic effects.

Comparative Analysis

A comparative analysis with structurally similar compounds shows that those with additional functional groups exhibit varied biological activities. For instance, compounds containing hydroxyl or methoxy groups alongside bromine tend to show enhanced anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural and Functional Insights

Substituent Position Effects

- Para vs. Meta Bromine : The para-bromophenyl group in 2-(4-Bromophenyl)-2-methylpropanenitrile enhances symmetry and electronic delocalization compared to its meta-bromo analogue (90433-20-8), which may affect reactivity in cross-coupling reactions .

Chain Length and Lipophilicity

- The extended chain in 2-(4-Bromophenyl)-3-methylbutanenitrile (51632-12-3) increases molecular weight and lipophilicity, which could influence solubility and biological membrane penetration .

Aromatic Ring Modifications

Q & A

Q. What are the optimal synthetic routes for 3-(4-Bromophenyl)-2-methylpropanenitrile?

- Methodological Answer: The compound is typically synthesized via condensation reactions between 4-bromophenyl precursors and nitrile-containing intermediates. A common approach involves reacting 4-bromophenethyl derivatives with acrylonitrile under basic conditions (e.g., sodium ethoxide) to form the nitrile moiety. Alternative routes include nucleophilic substitution on α-bromo ketones using metal cyanides like KCN or NaCN in polar aprotic solvents (e.g., DMF). Reaction optimization should prioritize temperature control (60–80°C) and inert atmospheres to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy: 1H NMR (δ 7.2–7.6 ppm for aromatic protons, δ 2.8–3.2 ppm for methyl groups) and 13C NMR (δ 120–125 ppm for nitrile carbon).

- Mass Spectrometry (MS): Electron ionization (EI) shows a molecular ion peak at m/z 224.10 (M+), with fragmentation patterns confirming the bromophenyl group.

- FTIR: Strong absorption at ~2240 cm⁻¹ for the C≡N stretch.

- Elemental Analysis: Validate empirical formula (C₁₀H₁₀BrN) with <1% deviation .

Q. How to purify this compound effectively?

- Methodological Answer: Purification involves:

- Column Chromatography: Silica gel with a hexane/EtOAc gradient (8:1 to 4:1). Monitor fractions via TLC (Rf ~0.5 in 4:1 hexane/EtOAc).

- Recrystallization: Use ethanol/water (3:1) to yield high-purity crystals.

- Distillation: For large-scale production, vacuum distillation (bp ~150–160°C at 10 mmHg) minimizes thermal degradation .

Advanced Research Questions

Q. How to investigate the electron-withdrawing effects of the bromophenyl group on nitrile reactivity?

- Methodological Answer:

- Hammett Analysis: Synthesize analogs with substituents of varying σ values (e.g., -NO₂, -OCH₃) and measure reaction rates in nucleophilic additions (e.g., Grignard reactions).

- DFT Calculations: Use B3LYP/6-31G* basis sets to model charge distribution (Mulliken charges) and transition states. Compare with experimental kinetic data to quantify resonance/inductive effects .

Q. How to resolve discrepancies between crystallographic and spectroscopic data for this compound?

- Methodological Answer:

- Crystallographic Refinement: Use SHELXL to model disorder or thermal motion in the bromophenyl group .

- Solution-Phase Analysis: Perform variable-temperature NMR (VT-NMR) to detect conformational flexibility. Rotational spectroscopy (microwave) can validate bond angles in the gas phase .

Q. What strategies optimize catalytic systems for asymmetric synthesis of chiral derivatives?

- Methodological Answer:

- Ligand Screening: Test chiral ligands (e.g., BINOL, salen) with Pd(0) catalysts in cyanide displacement reactions.

- Enantiomeric Excess (EE): Quantify via chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) or polarimetry.

- Kinetic Resolution: Optimize reaction time/temperature to favor one enantiomer .

Q. How to design structure-activity studies for antimicrobial applications?

- Methodological Answer:

- Analog Synthesis: Vary substituents (e.g., methyl position, halogen replacement) to modulate lipophilicity (logP: 2.8–3.5).

- Biological Assays: Test against Gram± bacteria (MIC assays) and human cell lines (MTT assay for cytotoxicity).

- Computational Modeling: Use CoMFA to correlate 3D electrostatic/hydrophobic fields with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.